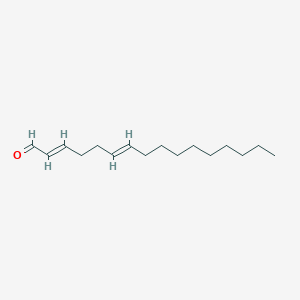

(2E,6E)-Hexadeca-2,6-dienal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2E,6E)-Hexadeca-2,6-dienal is an organic compound characterized by its long carbon chain with two conjugated double bonds. This compound is a type of aldehyde, which is often found in various natural sources and has significant applications in different fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E,6E)-Hexadeca-2,6-dienal typically involves the aldol condensation reaction. This process includes the reaction of a suitable aldehyde with a ketone in the presence of a base catalyst, such as sodium hydroxide, under controlled temperature conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes dehydration to form the conjugated dienal structure.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as palladium on carbon, can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (2E,6E)-Hexadeca-2,6-dienal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The double bonds in this compound can participate in electrophilic addition reactions, where halogens or other electrophiles add across the double bonds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in carbon tetrachloride for halogenation reactions.

Major Products Formed:

Oxidation: Hexadeca-2,6-dienoic acid.

Reduction: Hexadeca-2,6-dienol.

Substitution: Dibromohexadeca-2,6-dienal.

Scientific Research Applications

(2E,6E)-Hexadeca-2,6-dienal has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its role in biological signaling pathways and its potential as a biomarker for certain diseases.

Medicine: Investigated for its antimicrobial and anticancer properties, making it a candidate for drug development.

Industry: Utilized in the fragrance industry due to its pleasant odor and in the production of flavoring agents.

Mechanism of Action

The mechanism of action of (2E,6E)-Hexadeca-2,6-dienal involves its interaction with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that affect cellular functions. The compound’s conjugated double bonds also allow it to participate in redox reactions, influencing oxidative stress pathways and cellular signaling.

Comparison with Similar Compounds

(2E,6E)-Farnesal: Another aldehyde with a similar structure but shorter carbon chain.

(2E,6E)-Octadeca-2,6-dienal: A longer-chain analogue with similar chemical properties.

Uniqueness: (2E,6E)-Hexadeca-2,6-dienal is unique due to its specific carbon chain length and the position of its double bonds, which confer distinct chemical reactivity and biological activity compared to its analogues. Its specific structure allows for unique interactions in both chemical and biological systems, making it valuable for various applications.

Biological Activity

(2E,6E)-Hexadeca-2,6-dienal is an unsaturated aldehyde with a 16-carbon chain that has garnered attention for its diverse biological activities. This compound is notable for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound through various studies and findings.

This compound can be synthesized via aldol condensation reactions involving suitable aldehydes and ketones. The process typically utilizes a base catalyst like sodium hydroxide and can be scaled industrially using continuous flow reactors to ensure high yield and purity. The compound features a conjugated system of double bonds that contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that can alter cellular functions.

- Redox Reactions : The conjugated double bonds allow the compound to participate in redox reactions, influencing oxidative stress pathways and cellular signaling.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, showcasing its potential as a natural antimicrobial agent. The compound's mechanism likely involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been observed to induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways. Furthermore, it inhibits cell proliferation by interfering with cell cycle progression. Notably, its effect on specific cancer types such as melanoma and colon cancer has been documented.

Case Studies

-

Antibacterial Activity Study :

- Objective : To evaluate the antibacterial effects of this compound against Enterobacteriaceae.

- Methodology : Disc diffusion method was employed to assess inhibition zones.

- Results : Significant inhibition was observed against multiple strains, indicating strong antibacterial potential.

-

Anticancer Efficacy :

- Objective : To assess the cytotoxic effects on melanoma cell lines.

- Methodology : Cell viability assays were conducted using MTT assays.

- Results : A dose-dependent reduction in cell viability was noted, with IC50 values indicating potent activity against melanoma cells.

Comparative Analysis

To illustrate the unique properties of this compound compared to related compounds, the following table summarizes key differences:

| Compound | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | C16H28O | Yes | Yes |

| (2E,6E)-Farnesal | C15H24O | Moderate | Limited |

| (2E,6E)-Octadeca-2,6-dienal | C18H34O | Yes | Moderate |

Properties

IUPAC Name |

(2E,6E)-hexadeca-2,6-dienal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h10-11,14-16H,2-9,12-13H2,1H3/b11-10+,15-14+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGFROWRMQVDGO-RICRECKTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CCCC=CC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C=C/CC/C=C/C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.